Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2-ethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 It is part of the oxaspiro compound family, characterized by a spirocyclic structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The spirocyclic structure may also contribute to its unique binding properties and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxaspiro[2.5]octane-2-carboxylate
- Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
- Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
Uniqueness
Methyl 2-ethyl-1-oxaspiro[25]octane-2-carboxylate is unique due to the presence of the ethyl group at the 2-position, which can influence its reactivity and interactions compared to other similar compounds
Biological Activity
Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its biological activity. The compound's molecular formula is C12H18O3, indicating the presence of both ester and ether functional groups, which are crucial for its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest the following mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
- Receptor Modulation : Its structure allows it to bind to various receptors, modulating their activity, which could lead to therapeutic effects in conditions such as obesity and diabetes .
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. A study conducted on various derivatives revealed that compounds with similar structures were effective against a range of bacteria and fungi .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases .
Case Studies
- Study on Obesity and Diabetes : A study investigating the effects of spirocyclic compounds on metabolic pathways found that this compound significantly reduced body weight in obese models by enhancing fat oxidation and reducing food intake .
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound effectively inhibited the growth of pathogenic bacteria, including strains resistant to conventional antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate | Spirocyclic | Antimicrobial, Anti-inflammatory |
Ethyl 1-oxaspiro[2.5]octane-6-carboxylate | Spirocyclic | Moderate antimicrobial effects |
Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate | Spirocyclic | Potential anti-cancer properties |
Research Applications
This compound is being explored for various applications:
- Drug Development : Its unique properties make it a candidate for developing new treatments for metabolic disorders, infections, and inflammatory diseases.
- Biological Research : The compound serves as a valuable tool for studying enzyme interactions and metabolic pathways.
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-11(9(12)13-2)10(14-11)7-5-4-6-8-10/h3-8H2,1-2H3 |
InChI Key |
ULRMOKZTYRLEJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2(O1)CCCCC2)C(=O)OC |
Origin of Product |
United States |
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